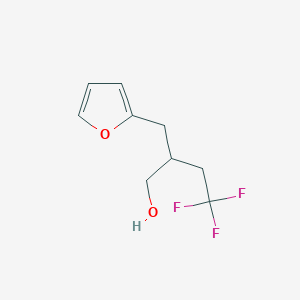
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol is an organic compound characterized by the presence of trifluoromethyl and furan groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethanol and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 2-furylmethanol with trifluoroacetaldehyde under basic conditions to form the intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-butyn-1-ol: Another trifluoromethylated alcohol with different reactivity due to the presence of an alkyne group.
4,4,4-Trifluoro-2-butenoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
2-(Furan-2-ylmethyl)butan-1-ol: Similar structure but without the trifluoromethyl group.
Uniqueness
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-ol is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
Molecular Formula |
C9H11F3O2 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-ol |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7,13H,4-6H2 |
InChI Key |
AXJQXDUREACDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















